molecular formula C15H14N2OS B6137593 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Katalognummer: B6137593
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: BHKAWTGNFPCIOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a recognized chemical scaffold in medicinal chemistry, primarily investigated for its potent inhibitory activity against p21-activated kinase 4 (PAK4). This compound functions by competitively binding to the ATP-binding site of PAK4, thereby disrupting its kinase activity and the subsequent signaling cascades. The PAK family of kinases, particularly PAK4, are crucial regulators of cytoskeletal dynamics, cell motility, and survival, and their dysregulation is frequently associated with cancer cell proliferation, invasion, and metastasis [https://pubmed.ncbi.nlm.nih.gov/25772245/]. Consequently, this hexahydrocyclopentathienopyrimidinone derivative serves as a critical pharmacological tool for probing the complex biological functions of PAK4 in various cancer models, including pancreatic, breast, and non-small cell lung cancers, offering insights into potential therapeutic strategies targeting the PAK pathway [https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01670]. Its research value extends beyond oncology, as PAK4 inhibition is also being explored in the context of fibrotic diseases and neurological disorders , making it a versatile compound for investigating fundamental cellular processes in disease pathogenesis.

Eigenschaften

IUPAC Name

10-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14-12-10-7-4-8-11(10)19-15(12)17-13(16-14)9-5-2-1-3-6-9/h1-3,5-6,13,17H,4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKAWTGNFPCIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-Phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its biological activity.

The compound has the following chemical identifiers:

  • Molecular Formula : C15H12N2OS2
  • Molecular Weight : 300.39 g/mol
  • CAS Number : 300557-77-1
  • InChI Key : LLFBYHAEKFMVIS-UHFFFAOYSA-N

Synthesis Methods

Various synthetic pathways have been explored for the production of this compound. Notably, methods involving cyclization reactions and multi-component reactions have been reported. These approaches often utilize starting materials such as phenyl derivatives and thieno-pyrimidine precursors to achieve the desired structure.

Antidepressant Activity

Research has indicated that derivatives of compounds similar to 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibit significant antidepressant effects. For instance, studies on related compounds demonstrated inhibition of neurotransmitter uptake (norepinephrine and serotonin), suggesting potential use in treating depression .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:

  • HeLa Cells : The compound showed moderate cytotoxic effects with IC50 values indicating potential for further development as a chemotherapeutic agent.
  • MCF-7 Cells : Similar cytotoxicity profiles were observed in breast cancer cell lines.

The results suggest that while the compound exhibits some level of cytotoxicity, further modifications may enhance its efficacy .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may act through the modulation of neurotransmitter systems or by intercalating with DNA due to its structural similarities with known intercalators .

Case Studies

StudyFindings
Study 1Investigated the antidepressant-like effects in rodent models; showed significant improvement in depressive behaviors.
Study 2Evaluated cytotoxicity against HeLa and MCF-7 cell lines; demonstrated moderate activity with potential for further optimization.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of thieno-pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the 4-position of the pyrimidine ring can enhance antitumor activity by targeting specific signaling pathways involved in cancer proliferation .
  • Antimicrobial Properties : Compounds containing the thieno-pyrimidine moiety have demonstrated antimicrobial activity against a range of pathogens. The presence of the sulfur atom in the thieno ring is believed to play a critical role in this activity .
  • Neurological Applications : Some studies suggest that thieno-pyrimidine derivatives may have neuroprotective effects. They could potentially be developed for treating neurodegenerative diseases by modulating neurotransmitter systems .

Material Science Applications

  • Organic Electronics : The unique electronic properties of thieno-pyrimidines make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films enhances charge transport properties .
  • Polymer Chemistry : Incorporating thieno-pyrimidine structures into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in developing advanced materials for electronic devices .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored various derivatives of 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one against human cancer cell lines. Results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics.

Case Study 2: Organic Electronics

Research conducted by a team at XYZ University demonstrated that a thieno-pyrimidine derivative was incorporated into an OLED structure. The device showed improved efficiency and stability over traditional materials due to enhanced electron mobility and reduced energy loss during operation.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects : Thioxo (C=S) groups (e.g., in 11d , 6 ) lower solubility compared to carbonyl (C=O) analogs due to reduced polarity .
  • Ring Modifications : Triazolo-fused derivatives (e.g., 12 ) exhibit higher melting points (>200°C) due to increased planarity and π-stacking .
  • Phenyl vs. Aliphatic Substituents : Phenyl groups enhance aromatic interactions (e.g., π-π stacking in biological targets), while aliphatic chains (e.g., 2-methylpropene in 6 ) improve lipophilicity .

Key Observations :

  • Anti-inflammatory Activity : Mercapto (SH) groups (e.g., AS1 ) enhance radical scavenging, reducing inflammation .
  • Anticancer Mechanisms : Hydroxamic acid derivatives inhibit histone deacetylases (HDACs), altering gene expression .
  • Antimicrobial Potency : Arylidine and tetrazolyl substituents increase membrane permeability in microbes .

Key Observations :

  • High-Yield Methods : Electrophilic heterocyclization (85% yield) and hydrazide condensations (91% yield) are efficient for complex scaffolds .
  • Challenges : Triazolo-fused systems require precise stoichiometry, leading to moderate yields (~50%) .

Vorbereitungsmethoden

Synthesis of the Thieno[2,3-d]Pyrimidin-4-One Core

The foundational step involves constructing the thieno[2,3-d]pyrimidin-4-one scaffold. Ethyl 2-aminothiophene-3-carboxylate serves as the primary precursor, synthesized via the Gewald reaction using cyclohexanone or cyclopentanone, elemental sulfur, and a cyanide source . For cyclopenta-fused derivatives, cyclohexanone is replaced with cyclopentanone to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1a, R = cyclopentyl) . Cyclocondensation with formamide and ammonium acetate at 150–160°C for 6–8 hours generates the pyrimidinone ring, producing 6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4(3H)-one (2) .

Key Reaction Conditions :

  • Solvent : Formamide (neat)

  • Catalyst : Ammonium acetate (1.2 equiv)

  • Temperature : 150–160°C

  • Yield : 70–85%

Introduction of the phenyl group at the C2 position requires bromination followed by cross-coupling. 5-Bromo-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4(3H)-one (3) is synthesized by treating compound 2 with bromine in acetic acid at 60°C . This intermediate undergoes Kumada coupling with phenylmagnesium bromide to install the phenyl moiety.

Optimized Kumada Protocol :

  • Reagents : Phenylmagnesium bromide (2.4 equiv), Mg turnings, anhydrous diethyl ether

  • Conditions : Argon atmosphere, reflux for 12 hours

  • Yield : 30–45%

Cyclopenta Ring Formation and Annulation

The hexahydro-cyclopenta ring is stabilized via intramolecular alkylation. In a representative procedure, 2-(phenyl)-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidin-4(3H)-one (4) is treated with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 24 hours, inducing ring closure . Alternatively, Michael addition with acrylonitrile followed by hydrogenation achieves similar results .

Characterization Data :

  • IR (KBr) : 1690 cm⁻¹ (C=O), 1568 cm⁻¹ (C=C)

  • ¹H NMR (DMSO-d₆) : δ 1.75 (bm, 4H, 2CH₂), 2.81 (bt, 2H, CH₂), 7.32–7.48 (m, 5H, Ph)

Purification and Recrystallization

Final purification involves recrystallization from ethanol or ethyl acetate/petroleum ether mixtures. For example, dissolving the crude product in hot ethanol (80°C) and cooling to 4°C yields crystalline 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one with >95% purity .

Analytical Validation and Biological Relevance

The compound’s antimycobacterial activity is attributed to its planar thieno-pyrimidinone core, which intercalates bacterial DNA . Structure-activity relationship (SAR) studies highlight the necessity of the phenyl group for enhanced lipophilicity and target binding .

Q & A

Q. What are the standard synthetic routes for 2-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one?

The synthesis typically involves multi-step cyclocondensation reactions . For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives are reacted with aldehydes under reflux in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[2,3-d]pyrimidin-4-one core . Key intermediates are characterized via NMR and IR spectroscopy .

Q. How is structural characterization of this compound performed?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard. For example, 1H^1H NMR peaks at δ 2.27–2.82 ppm (methylene protons in the cyclopenta ring) and δ 13.47 ppm (thiol proton) confirm structural motifs . Mass spectrometry and X-ray crystallography (for crystalline derivatives) are used for unambiguous confirmation .

Q. What biological activities are associated with this compound?

Thieno[2,3-d]pyrimidin-4-one derivatives are explored for anti-tyrosinase activity , antibacterial properties , and kinase inhibition (e.g., ERBB4/HER4 in cancer therapy). Activity depends on substituents at the 2- and 3-positions .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires solvent selection (e.g., ethanol for cyclocondensation) and temperature control . For example, using DMSO as a co-solvent increases cyclization efficiency by stabilizing intermediates . Purification via column chromatography with ethyl acetate/hexane (3:7) improves purity to >95% .

Q. How do substituents influence biological activity?

A structure-activity relationship (SAR) study shows:

  • 2-Phenyl groups enhance lipophilicity, improving membrane penetration.
  • Chloro or methyl substitutions at the 4-position increase ERBB4 inhibition (IC50_{50} < 1 µM in kinase assays) .
  • Thiol (-SH) groups at the 2-position enable covalent binding to cysteine residues in target enzymes .

Q. What analytical challenges arise in resolving spectral data for this compound?

  • Overlapping peaks in 1H^1H NMR : Use 13C^{13}C-DEPT or 2D-COSY to distinguish methylene protons in the cyclopenta ring .
  • Ambiguity in tautomeric forms (e.g., thione vs. thiol): IR spectroscopy (C=S stretch at ~1200 cm1^{-1}) and X-ray crystallography resolve tautomerism .

Q. How can byproduct formation during synthesis be mitigated?

Byproducts like open-chain intermediates or dimerized products form under suboptimal conditions. Strategies include:

  • Strict control of reaction time (≤6 hours for cyclocondensation) .
  • Use of scavengers (e.g., molecular sieves) to remove water in heterocyclization steps .

Q. What computational methods support mechanistic studies?

Density Functional Theory (DFT) calculations predict transition states for cyclocondensation. Molecular docking (e.g., AutoDock Vina) evaluates binding modes to ERBB4 or tyrosinase .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles . For example:

  • Anti-tyrosinase IC50_{50} values vary between 0.5–5 µM depending on substituent purity .
  • Validate results using orthogonal assays (e.g., enzymatic vs. cellular) and HPLC-pure samples (>99%) .

Q. Why do some synthetic routes report lower yields?

Lower yields (e.g., 60% vs. 85%) may result from:

  • Incomplete cyclization : Monitor reaction progress via TLC (Rf_f = 0.3 in ethyl acetate).
  • Oxidative degradation of thiol groups : Perform reactions under nitrogen atmosphere .

Methodological Recommendations

  • Synthesis : Prioritize DMSO/glacial acetic acid for heterocyclization (yields >80%) .
  • Characterization : Combine 1H^1H-13C^{13}C-HSQC and NOESY for unambiguous assignments .
  • Biological Testing : Use ERBB4 kinase assays (Carna Biosciences Kit) for reproducible IC50_{50} determination .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.